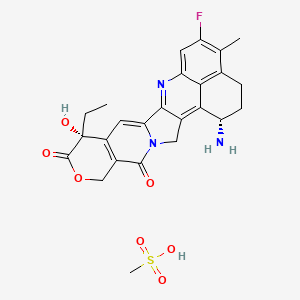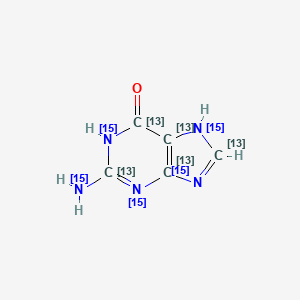
Guanine-13C5,15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine-13C5,15N5 is a stable isotope-labeled compound of guanine, which is one of the fundamental components of nucleic acids, including deoxyribonucleic acid and ribonucleic acid . Guanine is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . The labeling with carbon-13 and nitrogen-15 isotopes makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C5,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of isotope-labeled precursors and specific reaction conditions . One common method involves the reaction of an amine with an activated guanine precursor, followed by deprotection to yield the labeled guanine . Thiourea derivatives and S-methylisothiourea are often used as guanidylating agents in these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled starting materials and optimized reaction conditions to ensure high yield and purity . The process may include multiple steps of purification and quality control to meet the stringent requirements for research-grade compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Guanine-13C5,15N5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used . For example, oxidation may yield oxidized guanine derivatives, while substitution reactions may result in the formation of various guanine analogs .
Wissenschaftliche Forschungsanwendungen
Guanine-13C5,15N5 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tracer in studies involving nucleic acid synthesis and metabolism
Biology: Employed in research on DNA and RNA structure, function, and interactions
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of guanine-containing drugs
Industry: Applied in the development of new diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of Guanine-13C5,15N5 involves its incorporation into nucleic acids, where it participates in various biochemical processes . The labeled isotopes allow for precise tracking and quantification of guanine in different biological systems . Guanine interacts with specific molecular targets, such as enzymes involved in nucleic acid metabolism, and modulates their activity . This interaction is crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Guanine-13C5,15N5 can be compared with other isotope-labeled guanine compounds, such as Guanine-13C5 and Guanine-15N5 . While these compounds share similar structural features, the specific labeling with both carbon-13 and nitrogen-15 in this compound provides unique advantages for certain research applications .
List of Similar Compounds
Eigenschaften
Molekularformel |
C5H5N5O |
|---|---|
Molekulargewicht |
161.057 g/mol |
IUPAC-Name |
2-(15N)azanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
UYTPUPDQBNUYGX-IIYFYTTLSA-N |
Isomerische SMILES |
[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13C](=[15N]2)[15NH2] |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


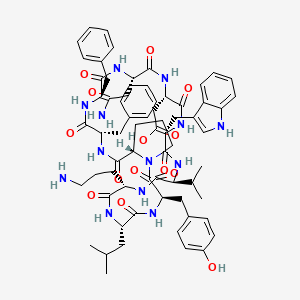
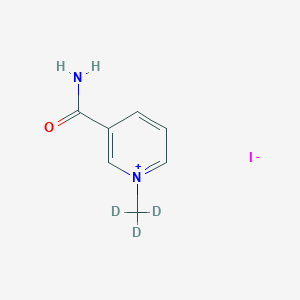
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
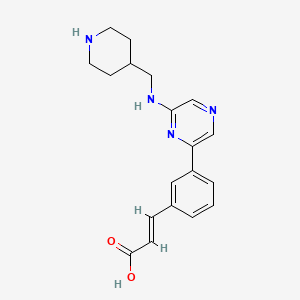
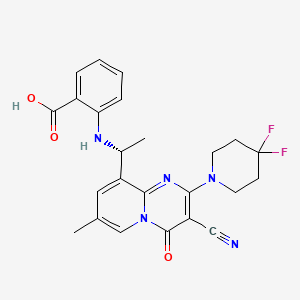
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
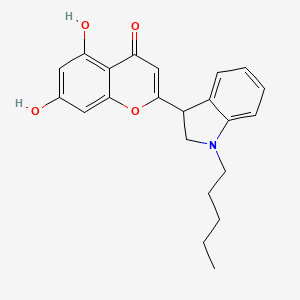
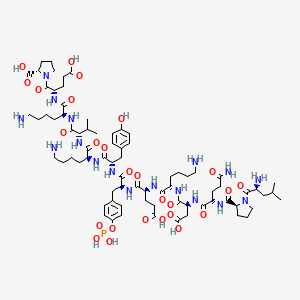
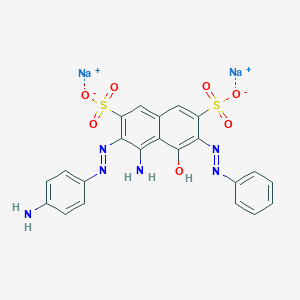
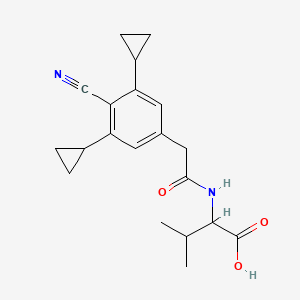
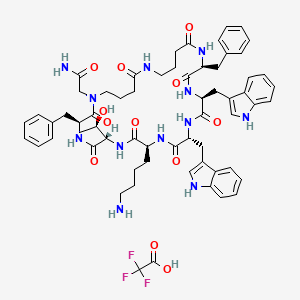
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
